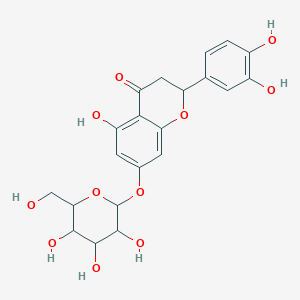

エリオディクチオール-7-O-グルコシド

概要

説明

Eriodictyol 7-O-glucoside (Eriodictyol 7-O-β-D-glucoside) is a flavonoid and a potent free radical scavenger . It is also an Nrf2 activator and confers protection against Cisplatin-induced toxicity . It is found in various medicinal plants, citrus fruits, and vegetables .

Synthesis Analysis

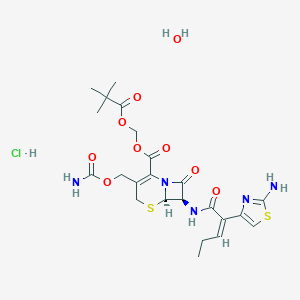

Eriodictyol 7-O-glucoside is a flavanone glucoside found in V. coloratum and has diverse biological activities . It is involved in the flavonoid metabolic pathway . Glycosylation of flavonoids is mediated by Family 1 glycosyltransferases (UGTs), which use UDP-sugars, such as UDP-glucose, as the glycosyl donor .Molecular Structure Analysis

The molecular formula of Eriodictyol 7-O-glucoside is C21H22O11 . The glycosylation position in the reacted flavonoids was determined to be the C-7 hydroxyl group .Chemical Reactions Analysis

Eriodictyol 7-O-glucoside is a potent free radical scavenger . It activates nuclear factor E2-related factor 2 (Nrf2) in a reporter assay . It protects against cytotoxicity induced by cisplatin in human renal mesangial cells .Physical And Chemical Properties Analysis

Eriodictyol 7-O-glucoside has a molecular weight of 450.39 . It is a powder .科学的研究の応用

抗酸化活性

エリオディクチオール-7-O-グルコシドは強力なフリーラジカルスカベンジャーです . 細胞フリーアッセイでヒドロキシルラジカルとスーパーオキシドアニオンラジカルを捕捉することが判明しています .

抗炎症活性

エリオディクチオールは抗炎症作用を持つことが示されています . これは、細胞シグナル伝達カスケードを調節する能力によるものと考えられています .

抗がん活性

エリオディクチオールは抗がん作用を持つことが判明しています . この効果を発揮する正確なメカニズムは現在も研究中です .

神経保護活性

エリオディクチオールは、Nrf2 / HO-1経路の活性化によって、網膜神経節細胞を高血糖誘発性酸化ストレスと細胞アポトーシスから保護することが示されています .

心保護活性

エリオディクチオールは心保護作用を持つことが判明しています . これは、抗酸化作用と抗炎症作用によるものと考えられています .

抗糖尿病および抗肥満活性

作用機序

Eriodictyol-7-O-glucoside, also known as Eriodictyol 7-O-glucoside, is a flavonoid that has been found in various medicinal plants and citrus fruits . This compound has been associated with a number of health benefits due to its interaction with various cellular and molecular pathways .

Target of Action

The primary target of Eriodictyol-7-O-glucoside is the nuclear factor E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress .

Mode of Action

Eriodictyol-7-O-glucoside activates the Nrf2 signaling pathway . It stabilizes Nrf2 by delaying its degradation, leading to the accumulation of Nrf2 protein and the activation of the Nrf2-dependent protective response .

Biochemical Pathways

The activation of Nrf2 by Eriodictyol-7-O-glucoside impacts various cellular and molecular pathways. It has been associated with antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . The compound’s ability to modulate a number of cell-signaling cascades is linked to these therapeutic roles .

Pharmacokinetics

While the general pharmacokinetic parameters of Eriodictyol-7-O-glucoside are yet to be determined in humans, a study on mice indicated that the compound was moved into the blood plasma, with its concentration levels peaking 19.3 minutes after treatment .

Result of Action

The activation of Nrf2 by Eriodictyol-7-O-glucoside leads to various molecular and cellular effects. For instance, it has been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis . Furthermore, it has been found to confer protection against cisplatin-induced toxicity in human renal mesangial cells .

Safety and Hazards

When handling Eriodictyol 7-O-glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHNDRXYHOLSH-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38965-51-4 | |

| Record name | Eriodictyol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38965-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

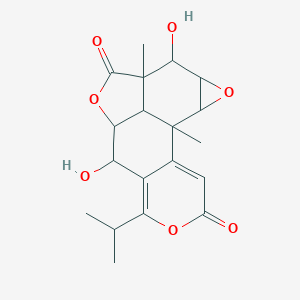

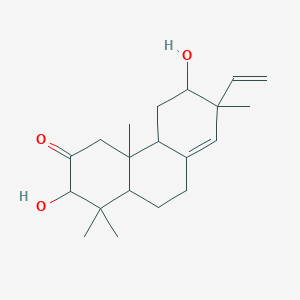

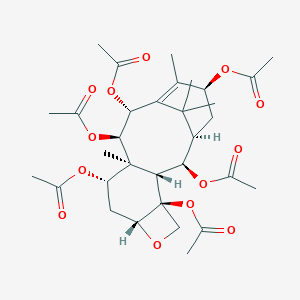

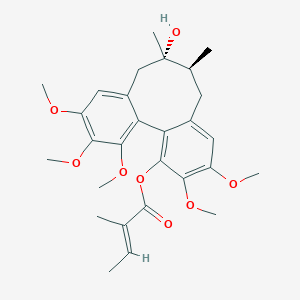

Feasible Synthetic Routes

Q & A

A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)